6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether
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Overview
Description
6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether is a synthetic organic compound characterized by a complex structure involving a pyrazolopyrimidine core and a trichlorophenyl ether moiety. The intricate connectivity and functional groups of this compound render it of significant interest in multiple scientific and industrial fields.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . The downstream effects of this disruption can include the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it may have sufficient bioavailability to exert its effects
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could have potential applications in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether typically begins with the preparation of the pyrazolopyrimidine scaffold. Common steps involve:
Cyclization reactions: : Formation of the pyrazolo[3,4-d]pyrimidine core from suitable precursors.
Substitution reactions: : Incorporating the 6-methylsulfanyl and 1-phenyl groups under controlled conditions.
Etherification: : Formation of the trichlorophenyl ether linkage through nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often involves:
High-throughput synthesis: : Utilizing automated systems to increase yield and efficiency.
Green chemistry approaches: : Reducing the use of hazardous solvents and reagents, ensuring sustainable practices.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : Certain functional groups, especially within the aromatic rings, can undergo reduction under specific conditions.
Substitution: : Various substitution reactions can occur, particularly at the phenyl and trichlorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.
Major Products Formed
Depending on the reaction, the major products can include:
Sulfoxides and sulfones: from oxidation.
Dechlorinated derivatives: from reduction.
Substituted phenyl ethers: from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a precursor for more complex molecules
Biology
Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting kinases involved in disease pathways.
Medicine
In medicinal chemistry, 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether and its analogs are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines and phenyl ethers, such as:
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: .
Trichlorophenyl ethers: with varying substitution patterns.
Highlighting Uniqueness
What sets 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether apart is its specific functional group arrangement, conferring unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to advanced therapeutic research.
And there you have it, a detailed dive into the world of this fascinating compound! What's next?
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-(2,4,5-trichlorophenoxy)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4OS/c1-27-18-23-16-11(9-22-25(16)10-5-3-2-4-6-10)17(24-18)26-15-8-13(20)12(19)7-14(15)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPGBVHZYNVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC(=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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